molecular formula C17H20ClNO4S2 B2496213 3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203299-40-4

3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2496213
CAS No.: 1203299-40-4
M. Wt: 401.92
InChI Key: LGWQTQQNLVLMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a chloro-methoxy-substituted aromatic ring and a tetrahydro-2H-pyran (THP) moiety linked via a methylene group to a thiophen-2-yl substituent. Its structure combines sulfonamide bioactivity with heterocyclic and aromatic pharmacophores, making it a candidate for diverse applications, including medicinal chemistry and agrochemical development.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S2/c1-22-15-5-4-13(11-14(15)18)25(20,21)19-12-17(6-8-23-9-7-17)16-3-2-10-24-16/h2-5,10-11,19H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWQTQQNLVLMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, with the CAS number 1203299-40-4, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C17H20ClN1O4S2C_{17}H_{20}ClN_{1}O_{4}S_{2} with a molecular weight of 401.9 g/mol. The structure includes a chloro group, a methoxy group, and a sulfonamide moiety, which are known to influence biological activity.

PropertyValue
CAS Number1203299-40-4
Molecular FormulaC₁₇H₂₀ClN₁O₄S₂
Molecular Weight401.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research has demonstrated that sulfonamides possess significant antimicrobial activity. A study indicated that compounds similar to this compound exhibit inhibitory effects against various bacterial strains. The mechanism is primarily attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Activity

Recent investigations into the anticancer properties of sulfonamides have shown promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies revealed that it can inhibit cell proliferation and promote programmed cell death through the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Evaluation of Anticancer Effects : In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective potency at nanomolar concentrations.

The biological activity of this compound can be attributed to its structural features:

  • Sulfonamide Group : Essential for antimicrobial activity by mimicking para-amino benzoic acid (PABA), thus inhibiting folate synthesis.
  • Chloro and Methoxy Substituents : These groups may enhance lipophilicity and cellular uptake, improving bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzenesulfonamide derivatives from the evidence:

Compound Key Substituents Heterocycles/Additional Groups Physical/Chemical Properties Synthesis Methods Biological/Functional Notes Reference
Target Compound
3-Chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Chloro, methoxy (benzene); thiophene (THP ring) THP ring, thiophen-2-yl Not reported in evidence. Likely characterized via NMR, IR, and HPLC (inferred from analogs). Likely involves sulfonamide coupling and THP-thiophene functionalization (inferred). Potential bioactivity inferred from sulfonamide class. -
Compound 11
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-imino-methylbenzenesulfonamide
Chloro, benzo[1,3]dioxol-5-ylmethylthio Imidazole-thioxo group MP: 177–180°C; characterized via HPLC, IR. Thiol-alkylation with PTSA catalysis in toluene. No bioactivity reported.
Compound 29
Dual MCL-1/BCL inhibitor ()
Chloro-dimethylphenoxy, nitro, benzyl THP-methylamino, benzamide Not reported. Carboxylic acid coupling to sulfonamide. Dual inhibitor activity targeting apoptosis proteins.
Flusulfamide
4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
Chloro, nitro, trifluoromethyl None Registered pesticide (physical data not provided). Not detailed in evidence. Agricultural fungicide/nematicide.
N-(4-Methoxyphenyl)benzenesulfonamide Methoxy (benzene) None Crystal structure resolved (Acta Cryst. E67). Direct sulfonylation of 4-methoxyaniline. Model for sulfonamide crystallinity studies.
Compound 84
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Benzo[d]thiazol, oxadiazole Thiophen, oxadiazole ¹H NMR (δ 8.12–7.21 ppm, J = 8.5 Hz). Suzuki coupling or nucleophilic substitution. Anthrax lethal factor inhibitor.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The target compound’s thiophen-THP group may enhance lipophilicity and membrane permeability compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide .
  • Chloro and methoxy groups on the benzene ring are common in bioactive sulfonamides (e.g., flusulfamide’s pesticidal activity relies on chloro-nitro-trifluoromethyl substitution) .

Synthetic Strategies :

  • THP-thiophene integration likely requires multi-step synthesis, similar to Compound 29 (), which involves coupling a carboxylic acid to a sulfonamide-bearing THP group .
  • Thioether linkages (e.g., in Compound 11) are formed via nucleophilic substitution, suggesting a possible route for the target compound’s thiophen attachment .

Characterization Methods :

  • NMR and IR (as in and ) are critical for confirming sulfonamide connectivity and heterocyclic substituents .
  • HPLC () ensures purity, especially for stereochemically complex analogs .

Research Findings and Implications

  • Bioactivity Potential: While the target compound’s specific activity is unreported, sulfonamides with thiophen/THP moieties (e.g., Compound 84 in ) show promise as enzyme inhibitors, suggesting analogous mechanisms .
  • Agrochemical Relevance : Flusulfamide () demonstrates that chloro-aromatic sulfonamides can exhibit pesticidal properties, hinting at possible applications for the target compound .
  • Crystallinity and Stability : The crystal structure of N-(4-methoxyphenyl)benzenesulfonamide () underscores the role of methoxy groups in enhancing crystallinity, a trait that may apply to the target compound .

Q & A

Q. Key Intermediates :

IntermediateRoleReaction Conditions
4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehydeCore scaffold for couplingPrepared via Friedel-Crafts alkylation or Suzuki-Miyaura coupling
3-Chloro-4-methoxybenzenesulfonyl chlorideElectrophilic sulfonamide precursorReacted with amine intermediates at 0–25°C

How can researchers optimize the reaction conditions for the sulfonamide coupling step to improve yield and purity?

Advanced Research Question
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity of the amine intermediate.
  • Temperature Control : Lower temperatures (0–10°C) minimize side reactions during sulfonyl chloride coupling .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Design of Experiments (DoE) : Statistical modeling to balance variables like stoichiometry, solvent ratio, and reaction time. Flow chemistry setups enable precise control over exothermic reactions .

Data Contradiction Analysis : Conflicting yields reported in batch vs. flow synthesis can be resolved by comparing activation energy profiles under each condition .

What spectroscopic and computational methods are critical for characterizing this compound’s structure?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm), methoxy (δ 3.8–4.0 ppm), and tetrahydro-2H-pyran (δ 1.5–4.5 ppm) .
    • HSQC/HMBC : Resolve connectivity between the sulfonamide and tetrahydro-2H-pyran groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 451.08) .
  • Computational Modeling : Density functional theory (DFT) predicts 3D conformation and electronic properties (e.g., HOMO-LUMO gaps) .

How do researchers analyze conflicting data regarding this compound’s biological activity across different assays?

Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer) may arise from:

  • Target Selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to enzymes (e.g., bacterial PPTases) vs. human kinases .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to differentiate intrinsic activity vs. metabolite effects .
  • Dose-Response Curves : EC₅₀ values should be validated across ≥3 independent replicates to rule out assay-specific artifacts .

Case Study : A PubChem-derived analogue showed IC₅₀ = 2.1 μM against S. aureus but no activity in murine models due to rapid hepatic clearance .

What strategies are employed to modify the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxy or sulfonamide moiety to enhance membrane permeability .
  • Salt Formation : Use sodium or meglumine salts to improve aqueous solubility (>10 mg/mL at pH 7.4) .
  • Lipid Nanoparticle Encapsulation : Increases plasma half-life by reducing renal clearance .

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to bacterial PPTases (PDB: 3BX) .
  • MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-target complexes .
  • QSAR Studies : Correlate substituent effects (e.g., chloro vs. fluoro) with inhibitory activity using Hammett constants .

Key Finding : The thiophene ring enhances π-π stacking with Tyr-124 of PPTase, while the methoxy group stabilizes hydrogen bonds .

What are the common degradation pathways of this compound under physiological conditions?

Basic Research Question

  • Hydrolysis : The sulfonamide bond is susceptible to acidic hydrolysis (e.g., gastric pH), forming 3-chloro-4-methoxybenzenesulfonic acid and a tetrahydropyran-thiophene amine .
  • Oxidation : Thiophene ring oxidation generates sulfoxide/sulfone derivatives, detectable via LC-MS .
  • Photodegradation : UV exposure (λ = 254 nm) cleaves the methoxy group, requiring storage in amber vials .

Mitigation Strategy : Co-administration with antioxidants (e.g., ascorbic acid) reduces oxidative degradation in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.